N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-ethyl-acetamide
Description
N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-ethyl-acetamide is a piperidine-derived compound featuring a benzyl-substituted piperidine core, an ethyl group on the acetamide nitrogen, and a chlorine atom at the α-position of the acetamide carbonyl.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-chloro-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-2-19(16(20)12-17)15-8-10-18(11-9-15)13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDOINKKXHSSFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)CC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-ethyl-acetamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, receptor binding, and possible therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is , featuring a piperidine ring with a benzyl substituent and an ethyl-acetamide moiety. The presence of the chlorine atom enhances its reactivity and biological activity, making it a candidate for various pharmacological studies.
This compound primarily acts as a muscarinic receptor antagonist . This interaction suggests potential applications in treating neurological disorders such as schizophrenia and Alzheimer's disease. The compound's binding affinity to muscarinic receptors has been supported by molecular docking studies, indicating its ability to modulate neurotransmitter systems effectively.
Neurotransmitter Modulation
Research indicates that this compound may influence pain modulation pathways and exhibit central nervous system depressant properties. Its structural similarities with known analgesics suggest that it could serve as a potential analgesic or psychoactive agent.
Anti-inflammatory Properties
Compounds similar in structure have demonstrated anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation. The biological activity of this compound warrants further investigation into its anti-inflammatory mechanisms.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities and unique features of this compound compared to similar compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C₁₇H₂₅ClN₂O | Chlorine enhances reactivity | Muscarinic receptor antagonist, potential analgesic |
| N-(1-benzylpiperidin-3-yl)-2-chloro-N-ethyl-acetamide | C₁₇H₂₅ClN₂O | Different piperidine position affects activity | Similar receptor binding profile |
| N-(1-benzylpiperidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide | C₁₈H₂₆ClN₂O | Cyclopropyl substitution may enhance potency | Investigated for enhanced pharmacological effects |
This table illustrates how variations in structure can significantly affect biological activity and pharmacological profiles, emphasizing the uniqueness of this compound within this class.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of this compound:
- Muscarinic Receptor Binding : A study demonstrated that the compound effectively binds to muscarinic receptors, influencing their activity and suggesting potential therapeutic benefits in neurological disorders.
- Anti-inflammatory Activity : Preliminary investigations indicated that compounds with similar structures exhibited anti-inflammatory properties, prompting further research into the specific mechanisms involved.
- Analgesic Effects : Initial findings suggest that this compound may impact pain modulation pathways, warranting additional studies to explore its efficacy as an analgesic agent.
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The following table summarizes key structural analogs and their properties:
Functional Group Impact on Activity
- Chlorine vs.
- Amide Type : Propionamide derivatives (e.g., Example 4 in ) exhibit longer alkyl chains, which could alter receptor binding kinetics compared to the target’s acetamide backbone. Propionamide’s increased flexibility might reduce selectivity but improve solubility .
- Thiazole Incorporation : Compounds like C22H25ClN4OS () introduce heterocyclic thiazole rings, which can enhance metabolic stability and modulate solubility via sulfur-based interactions. This contrasts with the target compound’s simpler acetamide structure.
Preparation Methods
Synthesis of N-Benzyl-4-Piperidone
The foundational intermediate, N-benzyl-4-piperidone, is synthesized via a one-pot method (CN116924967A) involving benzylamine and methyl acrylate. Key steps include:
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Step 1 : Benzylamine (1.0 eq) and methanol (0.93–4.65 M) are combined at 5–30°C, followed by dropwise addition of methyl acrylate (2.6–5.0 eq). The mixture is stirred for 1 hour, then heated to 50–60°C for 9–24 hours.
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Step 2 : Condensation with sodium methoxide (1.2 eq) in toluene at 80°C for 12 hours, distilling low-boiling byproducts.
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Step 3 : Acid neutralization (HCl) and catalytic cyclization with lithium chloride (0.05–0.5 eq) at 60–85°C.
This method achieves 85–90% yield and >99% purity, critical for subsequent steps.
Reductive Amination to 1-Benzylpiperidin-4-amine
N-Benzyl-4-piperidone is converted to 1-benzylpiperidin-4-amine via reductive amination:
Ethylation via Reductive Amination
The primary amine undergoes ethylation using acetaldehyde:
Acylation with Chloroacetyl Chloride
The secondary amine is acylated to form the target compound:
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Conditions : Chloroacetyl chloride (1.1 eq), triethylamine (1.5 eq) in THF, 0°C → 25°C, 4 hours.
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Optimization of Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Methyl acrylate ratio | 3.5 eq | Maximizes monoester formation |
| Lithium chloride loading | 0.2 eq | Enhances cyclization rate |
| Acylation temperature | 0°C → 25°C | Minimizes HCl degradation |
| Solvent for ethylation | Methanol | Improves imine intermediate stability |
Analytical Characterization
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.32–7.25 (m, 5H, Ar-H), 4.01 (s, 2H, CH₂Cl), 3.45 (t, J=6 Hz, 1H, piperidine-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 169.8 (C=O), 138.2 (Ar-C), 54.3 (N-CH₂) |
| HRMS (ESI+) | m/z 281.1543 [M+H]⁺ (calc. 281.1549) |
| HPLC | tₖ=8.2 min, >98% purity (C18, MeCN/H₂O 70:30) |
Comparative Analysis with Alternative Methods
Traditional Alkylation vs. Reductive Amination
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-ethyl-acetamide with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example, a reductive amination step can introduce the benzyl group at the piperidine nitrogen, followed by chloroacetylation using 2-chloroacetyl chloride in the presence of a base like triethylamine. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and characterization by -NMR and LC-MS are critical to confirm purity (>95%) and structural integrity .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : - and -NMR to confirm the benzyl, piperidinyl, and chloroacetamide moieties (e.g., δ ~3.5–4.0 ppm for N-CH-Cl).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 335.2).
- X-ray Crystallography : For definitive stereochemical confirmation, single-crystal X-ray diffraction (as in related piperidine-acetamide structures) provides bond angles and spatial arrangements .
Q. What are the primary pharmacological targets hypothesized for this compound?
- Methodological Answer : Based on structural analogs (e.g., piperidine derivatives with chloroacetamide groups), the compound may target central nervous system (CNS) receptors such as σ-1 or dopamine receptors. In vitro assays (radioligand binding studies) using transfected HEK293 cells expressing human receptors are recommended to screen activity. Dose-response curves (IC) and selectivity profiling against off-target receptors (e.g., serotonin, adrenergic) are essential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced receptor selectivity?
- Methodological Answer :
- Modify Substituents : Replace the benzyl group with bulkier aryl rings (e.g., 4-fluorobenzyl) to assess steric effects on receptor binding.
- Vary the Chloroacetamide : Test 2-bromo or 2-iodo analogs to evaluate halogen-bonding interactions.
- Assay Design : Use competitive binding assays (e.g., -DTG for σ-1 receptors) and functional assays (cAMP modulation) to quantify efficacy. Computational docking (AutoDock Vina) with receptor crystal structures (PDB: 5HK1) can predict binding poses .
Q. How should researchers resolve contradictions in pharmacokinetic (PK) data between in vitro and in vivo models?
- Methodological Answer :
- In Vitro Stability : Test metabolic stability in liver microsomes (human/rat) with LC-MS/MS to identify major metabolites (e.g., dechlorination or piperidine oxidation).
- In Vivo PK : Administer the compound intravenously/orally in rodents, collect plasma samples at intervals, and quantify using validated HPLC-UV methods. Discrepancies (e.g., low oral bioavailability) may arise from first-pass metabolism or poor absorption, requiring formulation adjustments (e.g., lipid nanoparticles) .
Q. What analytical challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion with solvents like ethanol/water or DMSO/ether to optimize crystal growth.
- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions can enhance crystal quality.
- Data Collection : Synchrotron radiation (e.g., Diamond Light Source) improves resolution for low-symmetry crystals. For unstable crystals, flash-cooling in liquid nitrogen is advised .
Q. How can researchers design experiments to differentiate between on-target and off-target effects in cellular assays?
- Methodological Answer :
- CRISPR Knockout Models : Generate cell lines lacking the hypothesized target receptor (e.g., σ-1 KO HEK293) to test compound activity.
- Multi-Omics Profiling : RNA-seq or phosphoproteomics post-treatment identifies pathways altered by the compound.
- Positive/Negative Controls : Compare with known agonists/antagonists and inactive analogs (e.g., des-chloro derivative) to isolate target-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
